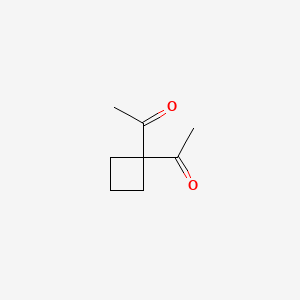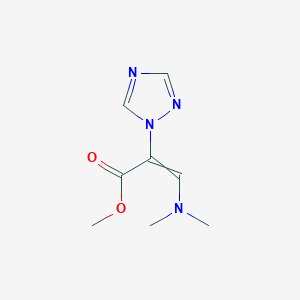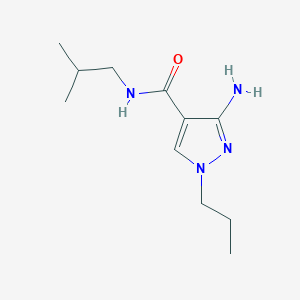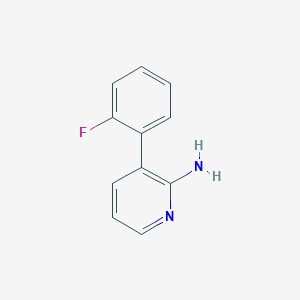
1,1'-(Cyclobutane-1,1-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Cyclobutane-1,1-diyl)diethanone is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclobutane ring substituted with ethanone groups at the 1,1’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Cyclobutane-1,1-diyl)diethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of 1,1’-(Cyclobutane-1,1-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Cyclobutane-1,1-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols or other reduced forms.
Substitution: The ethanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1’-(Cyclobutane-1,1-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-(Cyclobutane-1,1-diyl)diethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in biochemical processes. The exact mechanism can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Cyclopropane-1,1-diyl)diethanone
- 1,1’-(Cyclopentane-1,1-diyl)diethanone
- 1,1’-(Cyclohexane-1,1-diyl)diethanone
Uniqueness
1,1’-(Cyclobutane-1,1-diyl)diethanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
126290-88-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(1-acetylcyclobutyl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)8(7(2)10)4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
QKEOOJKTUYHGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11743524.png)
amine](/img/structure/B11743527.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11743532.png)
![4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11743535.png)
![N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11743536.png)
![(3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743547.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743549.png)
![1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743557.png)
amine](/img/structure/B11743580.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743585.png)



